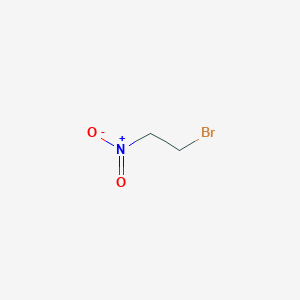
(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide, also known as ACPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACPA belongs to the family of cannabinoids, which are compounds that interact with the endocannabinoid system in the human body. The endocannabinoid system plays an important role in regulating various physiological processes, including pain sensation, inflammation, and immune function. ACPA has been shown to have a high affinity for the CB1 receptor, which is one of the main receptors in the endocannabinoid system.
Mécanisme D'action
(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide exerts its effects by interacting with the CB1 receptor in the endocannabinoid system. The CB1 receptor is primarily expressed in the central nervous system and plays an important role in regulating pain sensation, inflammation, and immune function. (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been shown to have a high affinity for the CB1 receptor and can activate the receptor to produce its effects.
Biochemical and Physiological Effects
(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in models of inflammation. (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. In addition, (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been shown to reduce the release of glutamate, which is a neurotransmitter that is involved in pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide in lab experiments is its high affinity for the CB1 receptor. This allows for precise targeting of the endocannabinoid system and can lead to more specific effects. Another advantage is its well-established synthesis method, which allows for consistent production of high-purity (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide. One limitation of using (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide in lab experiments is its potential for off-target effects. Because (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide interacts with the CB1 receptor, it may also interact with other receptors in the endocannabinoid system, leading to unintended effects.
Orientations Futures
There are several future directions for the study of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide. One direction is the development of more specific CB1 receptor agonists that can produce the same effects as (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide without the potential for off-target effects. Another direction is the study of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide in models of other diseases, such as multiple sclerosis and epilepsy. Finally, the development of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide as a potential therapeutic agent for human use is an important future direction, which would require further preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide involves several steps. The first step is the synthesis of 4-acetamidophenylboronic acid, which is then used to synthesize the intermediate compound (Z)-3-(4-acetamidophenyl)-2-bromoacrylonitrile. This intermediate compound is then reacted with 4-ethylphenylmagnesium bromide to yield the final product, (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide. The synthesis of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been optimized to yield high purity and high yields.
Applications De Recherche Scientifique
(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various preclinical models. (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been shown to be effective in reducing pain sensation in models of neuropathic pain and inflammatory pain. (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has also been shown to have anti-inflammatory effects in models of inflammation. In addition, (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
(Z)-3-(4-acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-3-15-4-8-19(9-5-15)23-20(25)17(13-21)12-16-6-10-18(11-7-16)22-14(2)24/h4-12H,3H2,1-2H3,(H,22,24)(H,23,25)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIXZHNQQOJJED-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)NC(=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)NC(=O)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(4-acetamidophenyl)-N-(4-ethylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2973416.png)
![N'-[(1E)-1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2973420.png)



![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate](/img/structure/B2973426.png)



![N-[3-(Difluoromethoxy)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2973433.png)

![5-[(4-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2973435.png)